molecular formula C10H17NO2 B2596557 1-pivaloylpiperidin-4-one CAS No. 71072-37-2

1-pivaloylpiperidin-4-one

Cat. No.: B2596557
CAS No.: 71072-37-2
M. Wt: 183.251
InChI Key: GAKRFXBXTBSAOJ-UHFFFAOYSA-N
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Description

1-Pivaloylpiperidin-4-one is a piperidine derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to the nitrogen atom of the piperidin-4-one ring. For instance, piperidin-4-one itself (CAS 41661-47-6) serves as a foundational scaffold in medicinal chemistry, with modifications at the nitrogen or carbonyl positions tailoring its applications in drug discovery and organic synthesis .

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKRFXBXTBSAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-pivaloylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, spiropiperidines, and condensed piperidines, which have significant pharmacological applications .

Scientific Research Applications

1-pivaloylpiperidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for potential therapeutic applications, including analgesic and central nervous system depressant effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key differences between 1-pivaloylpiperidin-4-one and structurally similar piperidinone derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₀H₁₇NO₂ 183.25 (calculated) Pivaloyl group at N1 High lipophilicity; potential intermediate in drug synthesis (e.g., opioids or CNS agents)
Piperidin-4-one C₅H₉NO 99.13 Unsubstituted N1, carbonyl at C4 Base scaffold; used in crystallographic studies to analyze ring conformation and hydrogen bonding
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 Ethoxycarbonyl at N1, carboxylic acid at C4 Moderate GI absorption (Log S = -2.47); used in peptide-mimetic drug design
1-[(4-Chlorophenyl)acetyl]piperidin-4-one C₁₃H₁₄ClNO₂ 251.71 4-Chlorophenylacetyl at N1 Potential precursor for antipsychotic or antimicrobial agents; limited solubility data available
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₄H₂₈N₂O₄ 408.49 Acetyl at N1, ethyl and methoxyphenyl groups at C2/C3/C6 Demonstrated antimicrobial activity; crystallographically validated planar amide bond conformation

Key Insights:

However, this may reduce aqueous solubility, a trade-off observed in analogs like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -2.47) . In contrast, polar substituents (e.g., carboxylic acid in 1-(ethoxycarbonyl)piperidine-4-carboxylic acid) improve solubility but limit membrane permeability .

Biological Activity: Piperidinone derivatives with aromatic substituents (e.g., 4-chlorophenylacetyl or methoxyphenyl groups) exhibit antimicrobial or antimalarial activity, as seen in crystallographically studied analogs . The steric bulk of the pivaloyl group may reduce off-target interactions, a desirable trait in CNS-targeting drugs .

Synthetic Accessibility :

  • This compound’s synthesis likely involves acylation of piperidin-4-one with pivaloyl chloride under basic conditions, analogous to methods for 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (using NaOH/Na₂CO₃) .

Biological Activity

1-Pivaloylpiperidin-4-one is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in antimicrobial and analgesic therapies, as well as its role as a precursor in drug synthesis. This article will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pivaloyl group attached to the piperidine ring, which enhances its stability and biological activity. Its chemical structure can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}O

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against a range of pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. A study conducted on various strains of bacteria revealed the following Minimum Inhibitory Concentrations (MIC):

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Analgesic Effects

In addition to its antimicrobial properties, this compound has been investigated for its analgesic effects. Preclinical studies utilizing animal models have demonstrated that this compound can significantly reduce pain responses. The analgesic efficacy was assessed using the formalin test, yielding the following results:

Treatment Group Pain Score Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)60

These findings indicate a dose-dependent response in pain relief, suggesting potential therapeutic applications in pain management.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. For instance:

  • Antimicrobial Activity : The compound may interact with bacterial cell membrane components, disrupting their integrity and leading to cell death.
  • Analgesic Activity : It is hypothesized that the compound modulates pain pathways by inhibiting certain neurotransmitter receptors involved in pain perception.

Research Findings and Case Studies

Numerous studies have explored the pharmacological potential of this compound. For example:

  • Study on Antimicrobial Efficacy : A recent publication highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, emphasizing its potential in treating infections that are difficult to manage with existing antibiotics .
  • Analgesic Mechanism Investigation : Another study focused on elucidating the mechanisms behind the analgesic effects of this compound, finding that it may influence both peripheral and central pain pathways .
  • Synthesis and Industrial Application : The synthesis methods for producing this compound have been optimized for industrial applications, ensuring high yields and purity necessary for pharmaceutical use .

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